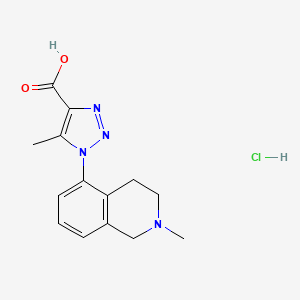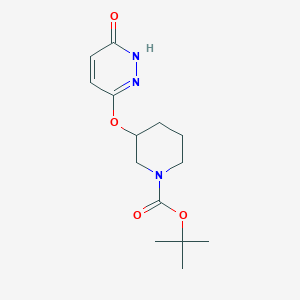
3-(5-アミノ-2-ピリジニル)-1,3-チアゾラン-2-オン
説明
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:強心剤開発
この化合物は、強心剤としての可能性を探求されています。 この化合物の構造類似体は、心臓の筋肉の収縮を改善する効果を示しており、心不全の治療に役立つ可能性があります .
農業:農薬製剤
農業分野では、この化合物の誘導体が、農薬製剤での使用について研究されています。 害虫の特定の生物学的経路を阻害する能力により、より安全で効果的な農薬の候補となっています .
材料科学:高度な材料合成
「3-(5-アミノ-2-ピリジニル)-1,3-チアゾラン-2-オン」のユニークな化学構造は、高度な材料の合成に利用されています。 これらの材料は、より効率的な電子デバイスの作成に潜在的な用途を持っています .
環境科学:汚染修復
この化合物を汚染修復プロセスで使用するための研究が進められています。 汚染物質との反応性により、環境汚染物質の浄化のためのより効果的な方法を開発するのに役立つ可能性があります .
生化学:酵素阻害研究
この化合物は、生化学において酵素阻害研究に使用されています。 これは、さまざまな酵素の作用機序の理解と、治療目的の酵素阻害剤の開発に役立ちます .
薬理学:薬物開発
薬理学において、「3-(5-アミノ-2-ピリジニル)-1,3-チアゾラン-2-オン」は、その薬物開発の可能性について調査されています。 その構造は、特定の薬理学的活性を有する分子の設計において重要です .
分析化学:化学分析
この化合物は、分析化学においても重要であり、化学分析プロセスにおいて標準または試薬として使用され、他の物質を識別または定量化するために使用されます .
化学工学:プロセス最適化
最後に、化学工学では、この化合物の特性が化学プロセスの最適化に利用されています。 これには、反応効率の向上と、化合物の合成のための新しい方法の開発が含まれます .
作用機序
Target of Action
The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
“3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.
Biochemical Pathways
By inhibiting COX-1, “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.
Result of Action
The inhibition of COX-1 by “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .
生化学分析
Biochemical Properties
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 μM . This interaction is significant as COX-1 is involved in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and other physiological processes. The compound’s ability to selectively inhibit COX-1 over cyclooxygenase-2 (COX-2) (IC50 > 200 μM) highlights its potential for targeted biochemical applications .
Cellular Effects
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-1, the compound can modulate the production of prostaglandins, thereby affecting inflammatory responses and other cellular functions. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one involves its binding interactions with COX-1, leading to enzyme inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and other related processes. The compound’s selectivity for COX-1 over COX-2 is attributed to its unique structure, which allows it to fit into the active site of COX-1 more effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one have been observed to change over time. The compound is stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that its inhibitory effects on COX-1 remain consistent over time, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one vary with different dosages. At lower doses, the compound effectively inhibits COX-1 without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is involved in metabolic pathways related to the inhibition of COX-1. The compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is primarily within the cytoplasm, where it interacts with COX-1 and other related biomolecules. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .
特性
IUPAC Name |
3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGQEWGUPSUNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276304 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-94-1 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)



![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)






